molecular formula C17H15ClN2O3 B2510500 2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide CAS No. 922127-87-5

2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Cat. No.: B2510500
CAS No.: 922127-87-5
M. Wt: 330.77
InChI Key: DPGYSMRQPJFFCH-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS 922127-87-5) is a benzoxazepine-based compound provided for research purposes. With a molecular formula of C17H15ClN2O3 and a molecular weight of 330.77 g/mol, this chemical is part of a class of structures known for their significant interest in medicinal and pharmaceutical research . The 1,4-benzoxazepine scaffold is a privileged structure found in biologically active compounds and is a key intermediate in the exploration of new therapeutic agents . As a building block in drug discovery, this compound can be utilized in the synthesis of more complex molecules or in the study of structure-activity relationships (SAR). Its specific structural features, including the benzoxazepine core and chloro-substituted benzamide moiety, make it a valuable candidate for researchers investigating novel bioactive molecules in areas such as oncology, neuroscience, and infectious diseases. This product is supplied with high-quality standards for non-human research applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can access this compound in various pack sizes to suit their experimental needs, with availability detailed in the product listing . For comprehensive handling, safety, and storage information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

2-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-20-8-9-23-15-7-6-11(10-13(15)17(20)22)19-16(21)12-4-2-3-5-14(12)18/h2-7,10H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGYSMRQPJFFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or benzoxazepines.

Scientific Research Applications

2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or antitumor effects .

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound’s structural analogs differ in two primary regions:

  • Oxazepine Ring Substituents : Methyl vs. ethyl, propyl, or dimethyl groups.
  • Benzamide Substituents : Position (2-, 3-, or 4-) and functional groups (chloro, ethoxy, methyl, or methoxy).
Table 1: Structural and Molecular Comparison
Compound Name Oxazepine Substituent Benzamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: 2-Chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide 4-Methyl 2-Chloro C₁₇H₁₅ClN₂O₃ ~332.8 Moderate hydrophobicity, electron-withdrawing chloro
4-Ethyl analog () 4-Ethyl 2-Chloro C₁₈H₁₇ClN₂O₃ ~346.8 Increased hydrophobicity due to ethyl group
BI96214: 4-Ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide () 4-Methyl 4-Ethoxy C₁₉H₂₀N₂O₄ 340.37 Electron-donating ethoxy enhances steric bulk
N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbenzamide () 4-Ethyl 3-Methyl C₁₉H₂₀N₂O₃ 324.4 Methyl group improves lipophilicity
2-Chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide () 3,3-Dimethyl, 5-Propyl 2-Chloro C₂₁H₂₃ClN₂O₃ 386.9 Bulky substituents reduce bioavailability

Biological Activity

2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₇H₁₅ClN₂O₃
Molecular Weight 330.8 g/mol
CAS Number 922127-87-5
Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways associated with disease processes, particularly in cancer and neurodegenerative disorders.

Enzyme Inhibition

Studies have shown that the compound inhibits enzymes that play crucial roles in the biosynthesis of neurotoxic peptides associated with Alzheimer's disease. By modulating these pathways, it can potentially reduce the accumulation of harmful amyloid-beta peptides in neuronal tissues.

Pharmacological Effects

Recent studies have demonstrated diverse pharmacological effects of this compound:

  • Antitumor Activity : In vitro assays revealed that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
  • Neuroprotective Effects : Animal models have indicated that administration of this compound can improve cognitive function and reduce neuronal damage in models of Alzheimer's disease.
  • Anti-inflammatory Properties : The compound has been observed to downregulate pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory conditions.

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

Case Study 1: Cancer Cell Lines

A study conducted on breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Case Study 2: Neuroprotection in Animal Models

In a mouse model of Alzheimer's disease, administration of this compound led to significant reductions in amyloid plaque formation and improved memory performance on cognitive tests .

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